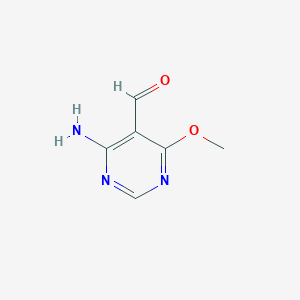

4-Amino-6-methoxypyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIWGEBSPSJHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 6 Methoxypyrimidine 5 Carbaldehyde

Regioselective Synthesis Strategies from Pyrimidine (B1678525) Precursors

The regioselective functionalization of the pyrimidine ring is a critical aspect in the synthesis of 4-amino-6-methoxypyrimidine-5-carbaldehyde. Various strategies have been developed to introduce the required amino, methoxy (B1213986), and carbaldehyde groups at the correct positions.

Vilsmeier-Haack Formylation Approaches in Pyrimidine Functionalization

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. growingscience.comrsc.org This reaction typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent. growingscience.comrsc.org This reagent then attacks the electron-rich position of the substrate to introduce a formyl group (-CHO).

In the context of pyrimidine synthesis, the Vilsmeier-Haack reaction is particularly effective for introducing a carbaldehyde group at the C-5 position of pyrimidines bearing electron-donating substituents at the C-2, C-4, and C-6 positions. A common precursor for the synthesis of the target molecule's scaffold is 2-amino-4,6-dihydroxypyrimidine. The Vilsmeier-Haack formylation of this precursor, followed by chlorination, provides 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a key intermediate that can be further functionalized. acs.org

The efficiency of the Vilsmeier-Haack reaction on pyrimidine substrates can be influenced by the reaction conditions, including the choice of solvent. A comparative analysis of solvents such as o-xylene, N,N-dimethylformamide (DMF), benzene, and dichloroethane for the formylation of 2-methylpyrimidine-4,6-diol revealed that DMF provided the highest yield in a shorter reaction time. vapourtec.com

Nucleophilic Aromatic Substitution (SNAr) Reactions for Pyrimidine Ring Construction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electron-withdrawing groups, facilitates the attack of nucleophiles and the displacement of leaving groups, typically halogens.

The intermediate, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, serves as an excellent substrate for regioselective SNAr reactions. The two chlorine atoms at the C-4 and C-6 positions are activated for nucleophilic displacement. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to achieve selective substitution.

For the synthesis of this compound, a methoxide (B1231860) source, such as sodium methoxide, can be used as the nucleophile to displace one of the chlorine atoms. Due to the symmetrical nature of the starting material, the initial methoxylation can occur at either the C-4 or C-6 position. Subsequent reaction with ammonia (B1221849) or an ammonia equivalent would then displace the remaining chlorine atom to yield the final product. A study on SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde demonstrated that reactions with amines and alkoxides under mild conditions can lead to a variety of substituted pyrimidines. acs.org

Multi-Component and Convergent Synthetic Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.govrsc.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. rsc.org

While a specific multi-component reaction for the direct synthesis of this compound is not extensively reported, the general principles of MCRs can be applied to construct the core pyrimidine ring with the desired functionalities. For instance, a Biginelli-type reaction or a similar condensation of a β-dicarbonyl compound (or its equivalent), an aldehyde, and a urea (B33335) or guanidine (B92328) derivative could be envisioned. By choosing appropriately substituted starting materials, it might be possible to assemble the pyrimidine ring with the necessary precursors for the amino, methoxy, and carbaldehyde groups.

Catalytic Systems and Reaction Condition Optimization in Synthesis

The optimization of reaction conditions and the use of catalytic systems are crucial for improving the efficiency, selectivity, and sustainability of the synthesis of this compound.

For the Vilsmeier-Haack formylation step, optimization of parameters such as the ratio of phosphorus oxychloride to DMF, reaction temperature, and solvent choice can significantly impact the yield and purity of the product. biochemden.com Studies on the formylation of pyrimidine-4,6-diols have shown that the choice of solvent is critical, with DMF often providing superior results. vapourtec.com

In the context of SNAr reactions, the choice of base, solvent, and temperature can influence the rate and selectivity of the substitution. The use of phase-transfer catalysts has been shown to be effective in facilitating C-N bond formation in the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. semanticscholar.org

Various catalysts, including Lewis acids and transition metals, are employed in pyrimidine synthesis to enhance reaction rates and control regioselectivity. For example, Lewis acids like zirconium chloride have been used to catalyze the three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines. vapourtec.com Copper-catalyzed and iridium-catalyzed reactions have also been developed for the synthesis of functionalized pyrimidines. researchgate.netnih.gov

| Reaction Step | Key Parameters for Optimization | Catalytic Systems |

| Vilsmeier-Haack Formylation | Reagent ratio (POCl₃:DMF), Temperature, Solvent | Transition metal ions (e.g., Cu(II), Ni(II)) can accelerate the reaction. |

| Nucleophilic Aromatic Substitution (SNAr) | Base, Solvent, Temperature, Nucleophile concentration | Phase-transfer catalysts (e.g., TBAI, TBAB, CTAB). semanticscholar.org |

| Multi-Component Reactions | Catalyst, Solvent, Temperature, Stoichiometry of reactants | Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), Organocatalysts (e.g., L-proline). mdpi.comresearchgate.net |

Novel Synthetic Route Development and Scalability Considerations

The development of novel and scalable synthetic routes is essential for the industrial production of this compound. Modern synthetic methodologies such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.

Continuous flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The application of flow chemistry has been demonstrated for the regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines and the preparation of fused pyrimidinones (B12756618), showcasing its potential for the synthesis of complex pyrimidine derivatives. vapourtec.comresearchgate.net

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including fluoroalkyl pyrimidines and pyrazole-fused pyrimidines. researchgate.netafricacommons.net

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways

Reactivity of the Carbaldehyde Moiety at C-5

The carbaldehyde group at the C-5 position is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions (e.g., Oxime and Schiff Base Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is fundamental to the formation of a wide range of derivatives.

Oxime Formation: The reaction of 4-Amino-6-methoxypyrimidine-5-carbaldehyde with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. wikipedia.org This condensation reaction is a common method for the identification and derivatization of aldehydes and ketones. wikipedia.org The resulting this compound oxime is a versatile intermediate in its own right, with applications in medicinal chemistry.

Schiff Base Formation: Condensation of the carbaldehyde with primary amines yields Schiff bases, also known as imines. mdpi.comnih.gov This reaction is typically catalyzed by acid and involves the elimination of a water molecule. nih.gov Pyrimidine (B1678525) Schiff bases are of significant interest due to their diverse biological activities. mdpi.comresearchgate.net The amino group on the pyrimidine ring can also be utilized for Schiff base formation, highlighting the dual reactivity of such compounds. mdpi.com

| Reactant | Reaction Type | Product | Significance |

| Hydroxylamine | Condensation | This compound oxime | Intermediate for further synthesis, potential biological activity. |

| Primary Amines | Condensation | Schiff Bases (Imines) | Diverse biological activities, versatile synthetic intermediates. mdpi.comresearchgate.net |

Oxidation and Reduction Transformations

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: Oxidation of the carbaldehyde moiety would yield 4-amino-6-methoxypyrimidine-5-carboxylic acid. This transformation introduces a carboxylic acid group, which can then participate in a variety of reactions, such as esterification and amidation, to create a diverse library of compounds.

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, would produce (4-amino-6-methoxypyrimidin-5-yl)methanol. This introduces a primary alcohol, which can be further functionalized through reactions like etherification or esterification.

Substitution and Functionalization at the Pyrimidine Ring Positions

The pyrimidine ring of this compound is susceptible to nucleophilic and, to a lesser extent, electrophilic substitution reactions, allowing for modification at various positions.

Amination Reactions at C-4

The C-4 position, bearing an amino group, can potentially undergo transamination or be targeted for substitution under specific conditions. While direct displacement of the amino group is challenging, modifications can be achieved through multi-step sequences. The development of site-selective amination of N-heteroarenes is an active area of research. nih.gov

Methoxylation/Solvolysis Reactions at C-6

The methoxy (B1213986) group at the C-6 position is a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the C-5 carbaldehyde.

In the presence of alkoxide ions, solvolysis can occur, leading to the substitution of the methoxy group. mdpi.comresearchgate.net For instance, in a related system, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), unexpected products from both amination and solvolysis were observed, highlighting the competitive nature of these reactions. mdpi.comresearchgate.net

| Position | Reaction Type | Reactant | Potential Product | Notes |

| C-6 | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., amines, thiols) | 4-Amino-6-substituted-pyrimidine-5-carbaldehyde | The methoxy group acts as a leaving group. |

| C-6 | Solvolysis | Alkoxides | 4-Amino-6-alkoxy-pyrimidine-5-carbaldehyde | Can be a competing reaction in the presence of alcohol and base. mdpi.comresearchgate.net |

Diversification via Other Nucleophilic and Electrophilic Pathways

The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalization. The positions on the pyrimidine ring are activated towards nucleophilic attack due to the presence of the two nitrogen atoms. In pyrimidine systems, C-4 is often more susceptible to nucleophilic attack than C-2. stackexchange.com

Furthermore, the presence of the amino and methoxy groups can direct the reactivity of the ring. The amino group is an activating group, while the methoxy group can also influence the electronic properties of the ring.

Transformations Involving the Amino Group at C-4

The amino group at the C-4 position of this compound is a key functional group that actively participates in a variety of chemical transformations. Its nucleophilic character, influenced by the electronic effects of the methoxy and carbaldehyde substituents on the pyrimidine ring, allows for a range of derivatization pathways. These reactions are fundamental in the synthesis of more complex molecules and fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

The reactivity of this amino group is a subject of interest for chemists seeking to modify the core structure of the pyrimidine. While direct studies on this compound are limited in publicly available literature, the reactivity of the C-4 amino group can be inferred from the behavior of analogous aminopyrimidine systems. The presence of the electron-donating methoxy group at C-6 is expected to increase the electron density on the pyrimidine ring, thereby enhancing the nucleophilicity of the C-4 amino group. Conversely, the electron-withdrawing carbaldehyde group at C-5 will likely modulate this effect.

Key transformations involving the C-4 amino group include acylation, alkylation, Schiff base formation, and cyclization reactions, which lead to the formation of a diverse array of derivatives.

Acylation Reactions

The amino group at C-4 can readily undergo acylation with various acylating agents such as acyl halides and anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. The reaction conditions for acylation of aminopyrimidines can influence the outcome, with some studies on related compounds reporting the possibility of N,N-diacylation under certain basic conditions. For this compound, mono-acylation is the more probable outcome under standard conditions.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl Chloride | N-(6-methoxy-5-formylpyrimidin-4-yl)acetamide | Typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine | [General knowledge on acylation of aminopyrimidines] |

| Benzoyl Chloride | N-(6-methoxy-5-formylpyrimidin-4-yl)benzamide | Schotten-Baumann conditions (e.g., aqueous base) or in an inert solvent with a tertiary amine | [General knowledge on acylation of aminopyrimidines] |

| Acetic Anhydride | N-(6-methoxy-5-formylpyrimidin-4-yl)acetamide | Can be performed with or without a catalyst, sometimes with gentle heating | [General knowledge on acylation of aminopyrimidines] |

Alkylation Reactions

Alkylation of the C-4 amino group introduces an alkyl substituent, leading to secondary or tertiary amines. This transformation can be achieved using alkyl halides or other alkylating agents. The reactivity in alkylation reactions can sometimes be complex. Studies on similar 4-aminopyrimidines have shown that reactions with bifunctional alkylating agents, such as aminoalkyl halides, can lead to intramolecular cyclization and rearrangement products. Therefore, careful selection of the alkylating agent and reaction conditions is crucial to achieve the desired N-alkylation product without unintended side reactions.

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Methyl Iodide | 6-methoxy-4-(methylamino)pyrimidine-5-carbaldehyde | Typically in the presence of a base to neutralize the formed acid | [General knowledge on alkylation of amines] |

| Benzyl Bromide | 4-(benzylamino)-6-methoxypyrimidine-5-carbaldehyde | Often carried out in a polar aprotic solvent with a suitable base | [General knowledge on alkylation of amines] |

Schiff Base Formation

The primary amino group at C-4 readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents at this position. The formation of pyrimidine Schiff bases is a well-documented transformation for many aminopyrimidine derivatives. These imine derivatives can serve as intermediates for further synthetic modifications or can be target molecules themselves due to their potential biological activities. The reaction is typically catalyzed by an acid or a base and involves the removal of water.

| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions | Reference |

| Benzaldehyde | 4-((benzylidene)amino)-6-methoxypyrimidine-5-carbaldehyde | Refluxing in a suitable solvent (e.g., ethanol, toluene) with catalytic acid or base | mdpi.comekb.eg |

| Acetone | 6-methoxy-4-((propan-2-ylidene)amino)pyrimidine-5-carbaldehyde | Similar conditions to aldehyde condensation, often requiring a dehydrating agent | [General knowledge on Schiff base formation] |

Cyclization Reactions to Fused Heterocycles

The C-4 amino group, in conjunction with the adjacent C-5 carbaldehyde group, provides a reactive dyad for the construction of fused heterocyclic rings. These cyclocondensation reactions are a powerful strategy for synthesizing bicyclic and polycyclic systems containing the pyrimidine ring. By reacting this compound with various bifunctional reagents, a range of fused pyrimidines such as pyridopyrimidines, pyrimidopyrimidines, and other related systems can be accessed. The specific nature of the fused ring depends on the reagent employed.

| Reagent | Fused Heterocycle | Reaction Conditions | Reference |

| Malononitrile | 7-amino-5-methoxypyrido[2,3-d]pyrimidine-6-carbonitrile | Base-catalyzed condensation (e.g., piperidine, sodium ethoxide) in a suitable solvent | [General knowledge on synthesis of fused pyrimidines] |

| Ethyl Cyanoacetate | 7-amino-5-methoxy-6-oxo-5,6-dihydropyrido[2,3-d]pyrimidine | Base-catalyzed cyclocondensation | [General knowledge on synthesis of fused pyrimidines] |

| Guanidine (B92328) | 2,7-diamino-5-methoxypyrido[2,3-d]pyrimidine | Base-catalyzed reaction | [General knowledge on synthesis of fused pyrimidines] |

| Urea (B33335) | 7-amino-2-hydroxy-5-methoxypyrido[2,3-d]pyrimidine | Acid or base-catalyzed condensation | [General knowledge on synthesis of fused pyrimidines] |

These transformations highlight the synthetic utility of the C-4 amino group in this compound, enabling the generation of a diverse chemical space for further exploration in various scientific disciplines.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of 4-Amino-6-methoxypyrimidine-5-carbaldehyde is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (-CHO) would likely appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm. The methoxy (B1213986) protons (-OCH₃) would present as a sharp singlet, anticipated around δ 3.8-4.2 ppm. The protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but generally appears in the range of δ 5.0-8.0 ppm. The pyrimidine (B1678525) ring has one aromatic proton, which would be observed as a singlet, likely in the region of δ 8.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic-H | 8.0 - 8.5 | Singlet |

| Amino (-NH₂) | 5.0 - 8.0 | Broad Singlet |

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The aldehydic carbonyl carbon is expected to be the most downfield signal, around δ 185-195 ppm. The carbons of the pyrimidine ring are anticipated to resonate in the aromatic region (δ 110-170 ppm), with the carbon bearing the methoxy group and the carbon bearing the amino group appearing at the higher and lower ends of this range, respectively. The methoxy carbon should appear around δ 55-60 ppm. DEPT-135 and DEPT-90 experiments would further aid in distinguishing between CH, CH₂, and CH₃ groups, confirming the presence of the aromatic CH, the methoxy CH₃, and the absence of any CH₂ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Pyrimidine Ring Carbons | 110 - 170 |

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, two-dimensional NMR experiments would be crucial. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the positions of the substituents on the pyrimidine ring. For instance, an HMBC correlation between the aldehyde proton and the C5 carbon of the pyrimidine ring, and between the methoxy protons and the C6 carbon, would solidify the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is anticipated around 2720 and 2820 cm⁻¹. A strong C=O stretching vibration for the aldehyde is expected in the range of 1680-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group should be observable around 1050-1250 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aldehyde) | 2720, 2820 | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C, C=N Stretch (Ring) | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS, GC-MS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated exact mass of C₆H₇N₃O₂ (153.0538 g/mol ). The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the formyl group (CHO), the methoxy group (OCH₃), or cleavage of the pyrimidine ring.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the conformation of the substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group and the aldehyde or pyrimidine nitrogen atoms.

Complementary Spectroscopic Techniques in Structural Characterization

The structural confirmation of this compound relies on the synergistic application of various spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of analogous compounds, the following proton chemical shifts can be anticipated. researchgate.netresearchgate.net The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. The methoxy group protons (-OCH₃) would likely resonate as a singlet at approximately δ 3.9-4.1 ppm. The amino group (-NH₂) protons may present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration, but is anticipated in the range of δ 7.3-7.8 ppm. The pyrimidine ring proton would also give rise to a singlet, expected around δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, the carbonyl carbon of the aldehyde group is predicted to be the most deshielded, with a chemical shift in the range of δ 180-185 ppm. The carbons of the pyrimidine ring are expected to resonate between δ 95 and 175 ppm, with the carbon atom attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself would likely appear around δ 54-56 ppm. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the amino group are anticipated to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is expected to be observed around 2850 cm⁻¹ and 2750 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the aldehyde is predicted to be prominent in the range of 1660-1680 cm⁻¹. Additionally, C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region, while the C-O stretching of the methoxy group would likely appear around 1200-1250 cm⁻¹. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₆H₇N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Predicted mass spectrometry data suggests a monoisotopic mass of 153.0538 Da. The fragmentation pattern would likely involve the loss of small molecules or radicals such as CO, CH₃, or NH₂ from the molecular ion, providing further structural insights.

| Spectroscopic Technique | Predicted Data for this compound |

| ¹H NMR | Aldehyde proton (s, ~9.8-10.0 ppm), Methoxy protons (s, ~3.9-4.1 ppm), Amino protons (br s, ~7.3-7.8 ppm), Pyrimidine proton (s, ~8.0-8.5 ppm) |

| ¹³C NMR | Aldehyde C=O (~180-185 ppm), Pyrimidine ring carbons (~95-175 ppm), Methoxy carbon (~54-56 ppm) |

| FT-IR | N-H stretch (3300-3500 cm⁻¹), Aldehyde C-H stretch (~2850, ~2750 cm⁻¹), Aldehyde C=O stretch (~1660-1680 cm⁻¹), C=N/C=C stretch (1500-1600 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹) |

| Mass Spectrometry | [M]⁺ at m/z corresponding to the molecular weight (Predicted monoisotopic mass: 153.0538 Da) |

X-ray Crystallography

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, studies on analogous compounds, such as 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde, have been successful. researchgate.net Such an analysis would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state packing and physical properties. It is anticipated that the pyrimidine ring would be essentially planar, with the amino, methoxy, and carbaldehyde groups lying in or close to this plane.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the accurate prediction of molecular properties, complementing and sometimes preceding experimental investigation. For molecules like 4-Amino-6-methoxypyrimidine-5-carbaldehyde, DFT methods are routinely employed to elucidate its conformational preferences, electronic landscape, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose on similar pyrimidine (B1678525) systems. researchgate.netresearchgate.net The process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

For this compound, key considerations in conformational analysis include the orientation of the methoxy (B1213986) (-OCH₃) and carbaldehyde (-CHO) groups relative to the pyrimidine ring, as well as the planarity of the amino (-NH₂) group. Rotation around the C-O and C-C single bonds of these substituents can lead to different conformers. Computational studies would reveal the most stable conformer, which is typically the one with minimized steric hindrance and maximized electronic stabilization, such as through the formation of intramolecular hydrogen bonds. The optimized geometric parameters for the most stable conformer can be precisely calculated.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT/B3LYP This table presents hypothetical yet chemically reasonable data based on standard bond lengths and angles for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.34 Å | |

| C2-N3 | 1.33 Å | |

| N3-C4 | 1.35 Å | |

| C4-C5 | 1.42 Å | |

| C5-C6 | 1.41 Å | |

| C6-N1 | 1.36 Å | |

| C4-N(amino) | 1.36 Å | |

| C5-C(aldehyde) | 1.48 Å | |

| C(aldehyde)=O | 1.22 Å | |

| C6-O(methoxy) | 1.37 Å | |

| **Bond Angles (°) ** | ||

| C2-N1-C6 | 117.5° | |

| N1-C2-N3 | 125.0° | |

| C2-N3-C4 | 116.8° | |

| N3-C4-C5 | 124.5° | |

| C4-C5-C6 | 116.0° | |

| C5-C6-N1 | 120.2° | |

| N(amino)-C4-C5 | 119.5° | |

| O(methoxy)-C6-C5 | 118.0° | |

| O(aldehyde)-C-C5 | 123.5° |

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap suggests higher reactivity.

Calculations for related aminopyrimidine structures show that the HOMO is often localized over the amino group and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. researchgate.net The LUMO is typically distributed over the electron-withdrawing carbaldehyde group and the heterocyclic ring, marking the likely sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by calculating atomic charges. This reveals the distribution of electron density across the molecule. In this compound, the oxygen and nitrogen atoms are expected to carry partial negative charges, making them nucleophilic centers, while the carbonyl carbon and ring carbons adjacent to heteroatoms would carry partial positive charges, making them electrophilic.

Table 2: Predicted Electronic Properties of this compound This table presents illustrative data based on typical values for similar heterocyclic compounds.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Dipole Moment | 3.5 D |

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a predicted spectrum can be generated. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. researchgate.net

For this compound, characteristic vibrational modes can be predicted and assigned. For example, the N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The C=O stretching of the carbaldehyde group would produce a strong, characteristic peak around 1680-1700 cm⁻¹. The C-O stretching of the methoxy group and various C-N and C=C stretching vibrations of the pyrimidine ring would appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net Comparing the predicted spectrum with an experimental one can confirm the molecular structure and identify specific functional groups.

Table 3: Predicted Major Vibrational Frequencies and Assignments This table shows representative frequencies for key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3510 cm⁻¹ |

| N-H Symmetric Stretch | 3405 cm⁻¹ |

| C-H Stretch (Aldehyde) | 2850 cm⁻¹ |

| C=O Stretch (Aldehyde) | 1695 cm⁻¹ |

| C=N/C=C Ring Stretches | 1610-1450 cm⁻¹ |

| N-H Scissoring | 1630 cm⁻¹ |

| C-O Stretch (Methoxy) | 1250 cm⁻¹ |

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can map out entire reaction pathways, providing insights into mechanisms that are difficult to study experimentally. By calculating the energies of reactants, transition states, and products, activation energies can be determined, and the feasibility of a proposed mechanism can be assessed.

For this compound, the aldehyde group is a primary site of reactivity, susceptible to nucleophilic addition. Computational studies could model its reaction with various nucleophiles to understand the reaction kinetics and thermodynamics. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, providing a clear guide to its reactive sites. researchgate.net Red-colored regions (negative potential) indicate likely sites for electrophilic attack (e.g., the carbonyl oxygen and ring nitrogens), while blue regions (positive potential) indicate sites for nucleophilic attack (e.g., the carbonyl carbon and hydrogens of the amino group).

Ligand-Target Interaction Studies

Derivatives of 4-aminopyrimidine (B60600) are frequently investigated as inhibitors of biological targets like kinases and other enzymes. nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).

While this compound itself may not be the final active compound, it serves as a crucial scaffold or intermediate. nih.gov Molecular docking studies would typically be performed on derivatives where the reactive aldehyde group has been converted into other functionalities, such as hydrazones or imines, to enhance binding affinity and specificity. nih.gov These studies place the ligand into the binding site of a target protein (e.g., Epidermal Growth Factor Receptor, EGFR) and calculate a "docking score," which estimates the binding free energy. This allows for the virtual screening of many potential derivatives and helps rationalize structure-activity relationships by revealing key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. nih.govderpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical features of a series of compounds and their biological activity. researchgate.net For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their potency.

The process involves calculating a set of "molecular descriptors" for each compound. These descriptors are numerical values that encode different aspects of the molecule's chemical information, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, molecular volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Once these descriptors are calculated for a library of synthesized and tested derivatives, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. nih.gov

Applications of 4 Amino 6 Methoxypyrimidine 5 Carbaldehyde in Synthetic Organic Chemistry

Strategic Use as a Key Intermediate and Building Block for Complex Molecules

In the realm of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-6-methoxypyrimidine-5-carbaldehyde serves as an exemplary key intermediate, providing a pre-functionalized pyrimidine (B1678525) core that can be elaborated into more intricate structures. The presence of the amino and aldehyde groups in a 1,2-relationship on the pyrimidine ring allows for a variety of cyclization reactions, making it a valuable precursor for the synthesis of bicyclic and polycyclic heterocyclic compounds.

The methoxy (B1213986) group at the 6-position also plays a crucial role, influencing the electronic properties of the pyrimidine ring and potentially serving as a handle for further functionalization. This strategic placement of functional groups makes it a sought-after building block in medicinal chemistry and drug discovery, where the pyrimidine motif is a common feature in biologically active compounds.

Construction of Fused Pyrimidine Systems

The inherent reactivity of this compound is most prominently displayed in its utility for constructing fused pyrimidine systems. These fused heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active natural products.

Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, can be achieved through the condensation of this compound with various active methylene (B1212753) compounds. The reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. For instance, reaction with compounds containing a reactive methylene group flanked by two electron-withdrawing groups can lead to the formation of the pyridine (B92270) ring fused to the pyrimidine core.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic strategies for pyrido[2,3-d]pyrimidines strongly suggest its applicability. jocpr.com The aldehyde functionality would react with the active methylene compound, and the adjacent amino group would then participate in the cyclization to form the fused pyridine ring.

Table 1: Representative Synthesis of Pyrido[2,3-d]pyrimidines from Aminopyrimidine Precursors

| Reactant for Cyclization | Reaction Conditions | Product | Yield (%) | Reference |

| Malononitrile | Base catalysis, reflux | Substituted Pyrido[2,3-d]pyrimidine | Varies | nih.gov |

| Ethyl cyanoacetate | Base catalysis, reflux | Substituted Pyrido[2,3-d]pyrimidine | Varies | rsc.org |

| Acetylacetone | Acid catalysis, heat | Substituted Pyrido[2,3-d]pyrimidine | Varies | jocpr.com |

Note: This table represents general reactions for the synthesis of this class of compounds, illustrating the potential pathways for this compound.

Synthesis of Pyrimido[4,5-d]pyrimidines

Similarly, this compound is a logical precursor for the synthesis of pyrimido[4,5-d]pyrimidines, another important class of fused heterocycles. These compounds can be prepared through the reaction of the aminocarbaldehyde with various amidines, guanidines, or ureas. The aldehyde group would first react to form a Schiff base, followed by an intramolecular cyclization involving the amino group to construct the second pyrimidine ring.

The literature describes numerous methods for the synthesis of pyrimido[4,5-d]pyrimidines from substituted 4-aminopyrimidines, highlighting the feasibility of using this compound in such transformations. researchgate.netmdpi.comrsc.orgnih.govresearchgate.net

Table 2: General Approaches to Pyrimido[4,5-d]pyrimidine Synthesis

| Reagent for Second Pyrimidine Ring | Reaction Conditions | Product Type | Reference |

| Formamide | Heat | Pyrimido[4,5-d]pyrimidinone | rsc.org |

| Urea (B33335)/Thiourea | Acid or base catalysis, heat | Substituted Pyrimido[4,5-d]pyrimidines | researchgate.net |

| Guanidine (B92328) | Base catalysis, reflux | Aminopyrimido[4,5-d]pyrimidines | nih.gov |

Note: This table outlines common synthetic routes that could be adapted for this compound.

Synthesis of Other Polycyclic and Fused Heterocycles

The versatility of this compound extends beyond the synthesis of pyrido- and pyrimido-fused systems. Its reactive aldehyde and amino groups can participate in a variety of multicomponent reactions and cyclocondensations to afford a diverse range of other polycyclic and fused heterocycles. orgchemres.orgwindows.netfrontiersin.org For example, reactions with β-ketoesters or β-diketones can lead to the formation of other fused six-membered rings. Furthermore, reactions with hydrazines or hydroxylamine (B1172632) can yield pyrimido-fused pyridazines or oxazines, respectively. The specific outcome of these reactions is highly dependent on the nature of the reaction partner and the conditions employed.

Precursor for the Development of Pyrimidine Libraries and Analogs

In modern drug discovery, the generation of compound libraries is a crucial step for identifying new therapeutic agents. This compound is an excellent scaffold for the combinatorial synthesis of pyrimidine-based libraries. uomustansiriyah.edu.iquomustansiriyah.edu.iqnih.gov The aldehyde and amino functionalities can be readily derivatized in a parallel fashion to generate a large number of analogs.

For instance, the aldehyde can be converted to a wide array of functional groups through reactions such as reductive amination, Wittig olefination, or oxidation to a carboxylic acid followed by amide coupling. Simultaneously, the amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. This dual reactivity allows for the rapid generation of diverse pyrimidine derivatives, which can then be screened for biological activity.

Role in the Development of Novel Materials with Specific Electronic or Optical Properties

While the primary application of this compound has been in the synthesis of biologically active molecules, its inherent electronic structure and potential for derivatization also make it an interesting candidate for materials science. The pyrimidine ring is an electron-deficient system, and by introducing various electron-donating or -withdrawing groups through the aldehyde and amino functionalities, it is possible to tune the electronic and photophysical properties of the resulting molecules. nih.govacs.org

Derivatives of this compound could potentially be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to form extended conjugated systems through reactions at the aldehyde group, for example, could lead to materials with interesting charge-transport or light-absorbing properties. While this area of research is less explored for this specific compound, the fundamental principles of materials design suggest that this compound and its derivatives hold promise for the development of novel functional materials.

Future Research Trajectories and Interdisciplinary Outlooks

Innovations in Asymmetric Synthesis Utilizing the Carbaldehyde Moiety

The prochiral carbaldehyde group at the C5 position of 4-Amino-6-methoxypyrimidine-5-carbaldehyde is a prime target for asymmetric synthesis, enabling the creation of chiral molecules with potentially unique biological activities. Future research will likely focus on the development of novel stereoselective transformations.

A significant area of exploration will be the application of organocatalysis . Chiral secondary amines, for instance, can activate the carbaldehyde towards enantioselective additions of various nucleophiles through enamine or iminium ion intermediates. Furthermore, chiral Brønsted acids could be employed to activate the aldehyde for enantioselective reactions. These methods offer a metal-free and environmentally benign alternative to traditional metal-based catalysts.

Another promising avenue is the expansion of transition-metal catalysis . The development of novel chiral ligands for metals like ruthenium, rhodium, and iridium could facilitate highly enantioselective hydrogenations, alkylations, and arylations of the carbaldehyde group. The synthesis of chiral pyrimidyl alkanols from pyrimidine-5-carbaldehydes through asymmetric autocatalysis, particularly using dialkylzinc reagents, has shown the potential for significant amplification of enantiomeric excess. acs.org Future work could adapt these principles specifically for this compound, exploring a wider range of organometallic reagents and chiral initiators to generate a diverse library of enantiopure alcohol derivatives.

Exploration of Novel Reaction Pathways and Catalysis for Derivatization

The derivatization of the this compound scaffold is crucial for generating analogues with diverse properties. Future research will delve into novel reaction pathways and catalytic systems to functionalize this core structure efficiently.

One key area of focus will be on cross-coupling reactions . Modern catalytic systems, particularly those based on palladium, copper, and nickel, can be employed to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the pyrimidine (B1678525) ring, assuming appropriate halogenation of the scaffold. This would allow for the introduction of a wide array of substituents, significantly expanding the chemical space around the core.

Furthermore, C-H activation represents a frontier in synthetic chemistry that could be applied to this molecule. Direct functionalization of the C-H bonds on the pyrimidine ring or its substituents would offer a more atom-economical and efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Nucleophilic aromatic substitution (SNAr) reactions on related chloro-substituted pyrimidine carbaldehydes have been shown to be effective for introducing various amines and alkoxides. mdpi.com Future studies could explore similar strategies with derivatives of this compound to create libraries of compounds with diverse functional groups at the 4- and 6-positions.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

To meet the demands of high-throughput screening and rapid lead optimization, the integration of flow chemistry and automated synthesis is becoming indispensable. The synthesis of pyrimidine derivatives has been shown to be amenable to these technologies.

Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to perform reactions at high temperatures and pressures. acs.orgnih.gov The synthesis of fused pyrimidinones (B12756618) has been successfully demonstrated in automated high-temperature and high-pressure flow reactors, achieving high yields in minutes. acs.orgacs.org This approach could be adapted for the synthesis and derivatization of this compound, enabling rapid production and optimization of reaction conditions.

Automated synthesis platforms, coupled with real-time reaction monitoring and machine learning algorithms, can accelerate the discovery of optimal reaction conditions and the synthesis of large compound libraries with minimal human intervention. researchgate.net This high-throughput approach will be crucial for systematically exploring the structure-activity relationships of derivatives.

Advancements in High-Throughput Screening Methodologies in Chemical Synthesis

The generation of large, diverse libraries of compounds based on the this compound scaffold necessitates the use of advanced high-throughput screening (HTS) techniques. HTS allows for the rapid evaluation of thousands of compounds for a specific biological activity. nih.gov

One of the most powerful emerging technologies is DNA-Encoded Library (DEL) technology . nih.gov This method involves synthesizing large collections of molecules where each compound is covalently attached to a unique DNA tag that serves as an identifiable barcode. nih.gov The entire library can then be screened against a biological target in a single experiment. nih.gov The pyrimidine scaffold is well-suited for DEL synthesis, and this approach could be used to rapidly identify potent and selective binders to various protein targets from a vast chemical space derived from this compound. nih.govacs.org

Furthermore, the development of novel cell-based assays and biochemical assays in miniaturized formats will be essential for efficiently screening these compound libraries against a wide range of biological targets, from enzymes to receptors.

Synergistic Computational-Experimental Approaches for Rational Design of Derivatives

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for the rational design of novel molecules with desired properties. This synergistic approach can significantly reduce the time and cost associated with drug discovery and materials development.

In silico screening and molecular docking can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific protein targets. researchgate.netaip.org These computational models can help prioritize which compounds to synthesize, focusing experimental efforts on the most promising candidates. researchgate.net

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com By combining these in silico predictions with experimental validation, researchers can accelerate the development of new therapeutic agents and functional materials based on the this compound scaffold. nano-ntp.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-6-methoxypyrimidine-5-carbaldehyde?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing precursor pyrimidines (e.g., 2-methylthiopyrimidines) with amines in polar solvents (e.g., ethanol or DMSO) under acidic conditions yields target derivatives. Acidic workup (e.g., dilute HCl) precipitates the product, which is then crystallized from ethanol or water . Key steps include controlling reaction time (e.g., overnight reflux) and stoichiometry to avoid side reactions like over-alkylation.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3400 cm⁻¹) groups .

- NMR : -NMR detects methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 7.0–8.5 ppm). -NMR identifies the aldehyde carbon (~δ 190–200 ppm) and pyrimidine ring carbons .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns consistent with pyrimidine derivatives .

Q. What solvent systems are suitable for purification and crystallization?

- Methodology : Ethanol-water mixtures (e.g., 1:1) are effective for recrystallization due to the compound’s moderate polarity. DMSO-water systems (e.g., 5:5) enhance solubility during purification, followed by acid-induced precipitation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Use single-crystal X-ray diffraction with programs like SHELXL for refinement. Address data contradictions (e.g., thermal motion vs. disorder) by iteratively refining atomic coordinates and validating against residual density maps. Hydrogen bonding networks (e.g., N-H⋯O interactions) stabilize the crystal lattice and inform conformation .

Q. What strategies enhance the bioactivity of 4-amino-6-methoxypyrimidine derivatives?

- Methodology :

- Substitution : Introduce electron-withdrawing groups (e.g., Cl, CN) at the 5-position to modulate electronic effects and improve binding to biological targets .

- Ring Functionalization : Replace the methoxy group with bulkier substituents (e.g., benzyl, cyclohexyl) to explore steric effects on enzyme inhibition .

- SAR Studies : Test derivatives in vitro (e.g., enzyme assays for antidiabetic or anticancer activity) and correlate substituent effects with potency .

Q. How to design experiments for mechanistic studies in biological systems?

- Methodology :

- Enzyme Inhibition Assays : Use purified enzymes (e.g., aldose reductase) with substrate competition experiments. Monitor activity via spectrophotometric detection of cofactor depletion (e.g., NADPH at 340 nm) .

- Cellular Uptake : Radiolabel the compound (e.g., -tagged aldehyde) and quantify intracellular accumulation via scintillation counting .

- Molecular Docking : Simulate binding modes using software like AutoDock Vina, focusing on interactions with catalytic residues (e.g., hydrogen bonds with active-site lysine) .

Q. How to address discrepancies in spectroscopic vs. crystallographic data?

- Methodology : Cross-validate results by comparing experimental NMR shifts with DFT-calculated chemical shifts. For crystallographic outliers (e.g., bond length deviations > 3σ), re-examine crystal quality (e.g., twinning) or refine disorder models. IR data can resolve tautomeric ambiguities (e.g., enol vs. keto forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.